molecular formula C14H21NO2 B1621816 Pentamoxane CAS No. 4730-07-8

Pentamoxane

Cat. No.: B1621816
CAS No.: 4730-07-8
M. Wt: 235.32 g/mol
InChI Key: DBXSOFDAWXSIJV-UHFFFAOYSA-N
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Description

Pentamoxane is a chemical compound with the molecular formula C14H21NO2 . . The compound is also known by its systematic name 1,4-Benzodioxan-2-methanamine, N-isopentyl- .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentamoxane typically involves the reaction of 1,4-benzodioxan-2-methanamine with isopentylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature and solvents used, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Pentamoxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: The major product formed is typically a benzoic acid derivative.

    Substitution: The major products are benzylic halides, such as benzyl bromide.

Scientific Research Applications

Pentamoxane has been primarily investigated for its potential use as a tranquilizer . its applications in scientific research extend to various fields:

    Chemistry: Used as a model compound to study benzylic oxidation and substitution reactions.

    Biology: Investigated for its potential effects on neurotransmitter systems due to its tranquilizing properties.

    Medicine: Explored for its potential use in treating anxiety and related disorders.

    Industry: Potential applications in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The exact mechanism of action of Pentamoxane is not fully understood. it is believed to exert its tranquilizing effects by interacting with neurotransmitter systems in the brain. The compound may modulate the activity of neurotransmitters such as gamma-aminobutyric acid (GABA), leading to its calming effects .

Comparison with Similar Compounds

Comparison:

    Pentamoxane vs. Pentamidine: While both compounds have medical applications, this compound is primarily a tranquilizer, whereas Pentamidine is an antifungal agent.

    This compound vs. Pentazocine: this compound is used for its tranquilizing effects, whereas Pentazocine is used for pain relief. The mechanisms of action and target receptors differ significantly between the two compounds.

This compound’s uniqueness lies in its tranquilizing properties and its potential applications in various fields of scientific research. Its chemical structure and reactivity make it a valuable compound for studying benzylic reactions and exploring new pharmacological applications.

Properties

CAS No.

4730-07-8

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-methylbutan-1-amine

InChI

InChI=1S/C14H21NO2/c1-11(2)7-8-15-9-12-10-16-13-5-3-4-6-14(13)17-12/h3-6,11-12,15H,7-10H2,1-2H3

InChI Key

DBXSOFDAWXSIJV-UHFFFAOYSA-N

SMILES

CC(C)CCNCC1COC2=CC=CC=C2O1

Canonical SMILES

CC(C)CCNCC1COC2=CC=CC=C2O1

Origin of Product

United States

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